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For Researchers, Scientists, and Drug Development Professionals

Succinic acid, a C4-dicarboxylic acid, is a key platform chemical with wide applications in the

polymer, food, and pharmaceutical industries. As the demand for sustainable chemical

production grows, microbial fermentation has emerged as a promising alternative to petroleum-

based synthesis. This technical guide provides a comprehensive overview of the core

metabolic pathways for succinic acid production in anaerobic microorganisms, details on

relevant experimental protocols, and a summary of key performance data.

Core Metabolic Pathways for Anaerobic Succinic
Acid Production
Anaerobic microorganisms primarily utilize three key metabolic pathways for the production of

succinic acid: the reductive Tricarboxylic Acid (rTCA) cycle, the glyoxylate shunt, and in some

engineered organisms, a modified oxidative Tricarboxylic Acid (oTCA) cycle.

Reductive Tricarboxylic Acid (rTCA) Cycle
The reductive TCA cycle is the most common anaerobic pathway for succinate production.[1][2]

This pathway starts from phosphoenolpyruvate (PEP) or pyruvate, which is carboxylated to

form oxaloacetate (OAA). OAA is then sequentially reduced to malate, fumarate, and finally

succinate.[1] This pathway is highly efficient in terms of carbon conservation as it involves the

fixation of CO2.
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Key enzymes in the rTCA cycle include:

Phosphoenolpyruvate (PEP) carboxylase (PPC) or PEP carboxykinase (PCK): Catalyzes the

carboxylation of PEP to OAA.[1]

Pyruvate carboxylase (PYC): Catalyzes the carboxylation of pyruvate to OAA.[3]

Malate dehydrogenase (MDH): Reduces OAA to malate.[1]

Fumarase (Fum): Dehydrates malate to fumarate.[1]

Fumarate reductase (Frd): Reduces fumarate to succinate, a key step in anaerobic

respiration where fumarate acts as the terminal electron acceptor.[1][4]

// Nodes Glucose [label="Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; PEP

[label="Phosphoenolpyruvate (PEP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pyruvate

[label="Pyruvate", fillcolor="#F1F3F4", fontcolor="#202124"]; OAA [label="Oxaloacetate

(OAA)", fillcolor="#FBBC05", fontcolor="#202124"]; Malate [label="Malate",

fillcolor="#FBBC05", fontcolor="#202124"]; Fumarate [label="Fumarate", fillcolor="#FBBC05",

fontcolor="#202124"]; Succinate [label="Succinate", fillcolor="#34A853", fontcolor="#FFFFFF"];

CO2_in [label="CO₂", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Glucose -> PEP [label="Glycolysis"]; PEP -> Pyruvate; PEP -> OAA [label=" PPC /

PCK"]; Pyruvate -> OAA [label=" PYC"]; CO2_in -> OAA [style=dashed]; OAA -> Malate

[label=" MDH\n(NADH → NAD⁺)"]; Malate -> Fumarate [label=" Fum"]; Fumarate -> Succinate

[label=" Frd\n(NADH → NAD⁺)"]; }

The Glyoxylate Shunt Pathway.

Oxidative TCA (oTCA) Cycle
Under aerobic conditions, the oTCA cycle completely oxidizes acetyl-CoA to CO2, with

succinate being an intermediate. For succinate to accumulate under these conditions, the

enzyme succinate dehydrogenase (SDH), which converts succinate to fumarate, must be

inactivated. In some metabolically engineered strains, a portion of the oTCA cycle can be

utilized under anaerobic or microaerobic conditions to contribute to succinate formation. [3] Key

enzymes in the oTCA cycle leading to succinate are:
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Citrate synthase (GltA): Condenses acetyl-CoA and oxaloacetate to form citrate.

Aconitase (Acn): Isomerizes citrate to isocitrate.

Isocitrate dehydrogenase (Icd): Oxidatively decarboxylates isocitrate to α-ketoglutarate.

α-ketoglutarate dehydrogenase (SucAB): Converts α-ketoglutarate to succinyl-CoA.

Succinyl-CoA synthetase (SucCD): Converts succinyl-CoA to succinate.
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CO₂
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Oxidative Tricarboxylic Acid (oTCA) Cycle to Succinate.

Quantitative Data on Succinic Acid Production
The efficiency of succinic acid production is typically evaluated based on three key metrics:

titer (g/L), yield (g/g or mol/mol), and productivity (g/L/h). The following tables summarize

representative data for both natural and engineered anaerobic microorganisms.

Table 1: Succinic Acid Production by Natural Anaerobic Microorganisms
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Microorgani
sm

Substrate Titer (g/L) Yield (g/g)
Productivity
(g/L/h)

Reference

Actinobacillus

succinogenes
Glucose 99.2 0.94 1.36 [1]

Mannheimia

succiniciprod

ucens

Glucose 33.1 0.73 1.15 [1]

Anaerobiospir

illum

succiniciprod

ucens

Glucose 45.0 0.88 1.25 [1]

Basfia

succiniciprod

ucens

Glucose 26.3 0.80 0.73 [1]

Table 2: Succinic Acid Production by Engineered Microorganisms under Anaerobic Conditions
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Microorg
anism

Genetic
Modificati
ons

Substrate Titer (g/L)
Yield
(mol/mol)

Productiv
ity (g/L/h)

Referenc
e

Escherichi

a coli

ΔldhA,

ΔpflB,

PtsG-,

Ppc+

Glucose 82.5 1.38 1.29 [5]

Escherichi

a coli

ΔldhA,

ΔadhE,

ΔackA,

iclR-, Ppc+

Glucose 58.3 0.85 0.99

Corynebact

erium

glutamicum

ΔldhA,

Δpta-ackA,

Δpqo,

Ppc+

Glucose 146 1.88 3.17

Yarrowia

lipolytica

Δsdh1,

Δsdh2,

Δidh1,

Δidp1

Glucose 3.62 0.11 -

Vibrio

natriegens

Δpfl, Δald,

Δdns::pycC

g

Glucose 60.4 1.46 - [6]

Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the

study of succinic acid metabolic pathways.

Anaerobic Cultivation of Succinate-Producing
Microorganisms
Objective: To cultivate anaerobic or facultative anaerobic microorganisms for succinic acid
production.
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Materials:

Anaerobic chamber or anaerobic jars with gas-generating systems (e.g., GasPak™)

Pre-reduced anaerobic sterile (PRAS) medium (e.g., TSB, LB, or a defined minimal medium)

Hungate tubes or serum bottles with butyl rubber stoppers and aluminum crimp seals

Syringes and needles for inoculation and sampling

Gassing manifold with a sterile filter for N2/CO2 gas mixture (e.g., 80:20 v/v) [7] Procedure:

Medium Preparation: Prepare the desired culture medium and dispense it into Hungate

tubes or serum bottles inside an anaerobic chamber. Alternatively, for media prepared

outside the chamber, boil the medium to remove dissolved oxygen, and then sparge with an

N2/CO2 gas mixture while cooling. [7]2. Sterilization: Autoclave the sealed tubes or bottles

containing the medium.

Inoculation: In an anaerobic chamber, inoculate the PRAS medium with a fresh culture of the

desired microorganism using a sterile syringe and needle.

Incubation: Incubate the cultures at the optimal temperature for the specific microorganism

(e.g., 37°C for E. coli and A. succinogenes). [8][9]5. Sampling: At desired time points,

withdraw samples anaerobically using a sterile syringe for analysis of cell growth (OD600)

and metabolite concentrations.
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Workflow for Anaerobic Cultivation.

Quantification of Succinic Acid by HPLC
Objective: To determine the concentration of succinic acid in fermentation broth.

Materials:
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High-Performance Liquid Chromatography (HPLC) system with a UV or Refractive Index (RI)

detector.

Aminex HPX-87H column (or equivalent ion-exchange column).

Mobile phase: Dilute sulfuric acid (e.g., 5 mM H2SO4).

Succinic acid standard solution of known concentrations.

Syringe filters (0.22 µm).

Procedure:

Sample Preparation: Centrifuge the fermentation samples to pellet the cells. Filter the

supernatant through a 0.22 µm syringe filter. [10]2. Standard Curve: Prepare a series of

succinic acid standard solutions of known concentrations in the mobile phase.

HPLC Analysis:

Set the column temperature (e.g., 50-65°C).

Set the mobile phase flow rate (e.g., 0.6 mL/min).

Inject the prepared standards and samples onto the HPLC column.

Data Analysis:

Identify the succinic acid peak in the chromatograms based on the retention time of the

standard.

Integrate the peak area for each standard and sample.

Construct a standard curve by plotting peak area versus concentration for the standards.

Determine the concentration of succinic acid in the samples by interpolating their peak

areas on the standard curve.
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Enzyme Assay for Phosphoenolpyruvate Carboxylase
(PPC)
Objective: To measure the activity of PPC in cell extracts. This is a coupled enzyme assay

where the product of the PPC reaction, oxaloacetate, is reduced to malate by malate

dehydrogenase (MDH), and the concomitant oxidation of NADH is monitored

spectrophotometrically. [1][11] Materials:

Spectrophotometer capable of reading absorbance at 340 nm.

Cell extract containing PPC.

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5).

Phosphoenolpyruvate (PEP).

Magnesium chloride (MgCl2).

Sodium bicarbonate (NaHCO3).

NADH.

Malate dehydrogenase (MDH).

Procedure:

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay

buffer, MgCl2, NADH, MDH, and cell extract.

Blank Measurement: Measure the background rate of NADH oxidation at 340 nm before

adding the substrate.

Initiate Reaction: Start the reaction by adding PEP and NaHCO3 to the cuvette.

Monitor Absorbance: Record the decrease in absorbance at 340 nm over time.

Calculate Activity: Calculate the PPC activity based on the rate of NADH oxidation, using the

molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of activity is typically defined
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as the amount of enzyme that catalyzes the formation of 1 µmol of oxaloacetate per minute

under the specified conditions.

13C-Metabolic Flux Analysis (13C-MFA)
Objective: To quantify the in vivo metabolic fluxes through the central carbon metabolism.

Materials:

Defined minimal medium.

13C-labeled glucose (e.g., [1,2-13C]glucose or a mixture of [1-13C]glucose and [U-

13C]glucose).

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Software for 13C-MFA data analysis (e.g., INCA, Metran).

Procedure:

Isotopic Labeling Experiment: Cultivate the microorganism in a chemostat or in batch

cultures with the 13C-labeled glucose as the sole carbon source until isotopic and metabolic

steady state is reached. [12]2. Biomass Hydrolysis: Harvest the cells and hydrolyze the

biomass to obtain proteinogenic amino acids.

Derivatization: Derivatize the amino acids to make them volatile for GC-MS analysis.

GC-MS Analysis: Analyze the derivatized amino acids by GC-MS to determine the mass

isotopomer distributions.

Flux Calculation: Use a metabolic model and the measured mass isotopomer distributions to

calculate the intracellular metabolic fluxes using specialized software. [12] dot
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Workflow for 13C-Metabolic Flux Analysis.

Conclusion
The microbial production of succinic acid through anaerobic fermentation is a complex

process involving intricate metabolic networks. A thorough understanding of the underlying

pathways, coupled with robust experimental techniques, is crucial for the rational design and

optimization of microbial cell factories for high-yield succinate production. This guide provides a
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foundational understanding of these aspects to aid researchers and professionals in the field of

metabolic engineering and drug development in their endeavors to advance sustainable

chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b118178#succinic-acid-metabolic-pathways-in-
anaerobic-microorganisms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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